molecular formula C6H15ClN2O2S B13474364 [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride

[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride

Cat. No.: B13474364
M. Wt: 214.71 g/mol
InChI Key: MLKUUPJOQAHAJK-RGMNGODLSA-N
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Description

[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methanesulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

[(2S)-1-methylsulfonylpyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

MLKUUPJOQAHAJK-RGMNGODLSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H]1CN.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC1CN.Cl

Origin of Product

United States

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